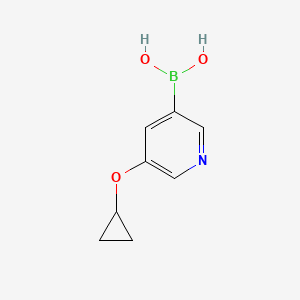

(5-Cyclopropoxypyridin-3-yl)boronic acid

描述

属性

分子式 |

C8H10BNO3 |

|---|---|

分子量 |

178.98 g/mol |

IUPAC 名称 |

(5-cyclopropyloxypyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H10BNO3/c11-9(12)6-3-8(5-10-4-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2 |

InChI 键 |

ZVLNSVQCAYMDMF-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC(=CN=C1)OC2CC2)(O)O |

产品来源 |

United States |

准备方法

Lithiation Followed by Boronation

A common method for preparing heteroaryl boronic acids involves directed lithiation of a halogenated pyridine derivative followed by reaction with a boron electrophile.

Starting material: A 5-cyclopropoxypyridine derivative halogenated at the 3-position (e.g., 3-bromo-5-cyclopropoxypyridine).

Lithiation: Treatment with a strong base such as n-butyllithium at low temperatures (-70°C to -10°C) to generate the 3-lithiated intermediate.

Boronation: Quenching the lithiated intermediate with a boron source, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

Hydrolysis: Acidic workup (e.g., aqueous HCl) converts the boronate ester into the free boronic acid.

This method benefits from high regioselectivity and yields, preserving the cyclopropoxy group due to low temperature and controlled reaction conditions.

Transition Metal-Catalyzed Borylation

An alternative modern approach is the direct borylation of the pyridine ring via transition metal catalysis, such as palladium- or iridium-catalyzed C–H activation borylation.

Catalyst system: Pd(0) or Ir complexes with suitable ligands.

Boron source: Bis(pinacolato)diboron (B2Pin2) or similar reagents.

Conditions: Mild heating in polar aprotic solvents.

This method allows direct installation of the boronic acid precursor at the 3-position of the pyridine without pre-functionalization, although the presence of sensitive groups like cyclopropoxy requires careful optimization to prevent decomposition.

Cyclopropoxy Group Installation

The cyclopropoxy substituent at the 5-position can be introduced either:

Before boronation: Starting from 5-hydroxy-3-halopyridine, the hydroxy group is converted to the cyclopropoxy ether via nucleophilic substitution with cyclopropyl bromide or cyclopropyl tosylate under basic conditions.

After boronation: The boronic acid derivative is first prepared, then subjected to etherification to install the cyclopropoxy group.

The former is preferred to avoid potential interference of the boronic acid group in etherification reactions.

Representative Preparation Procedure (Adapted from Related Boronic Acid Syntheses)

| Step | Reagents & Conditions | Description | Yield & Purity Data |

|---|---|---|---|

| 1. Halogenation | 5-hydroxy-3-pyridine derivative treated with NBS or bromine | Introduce bromine at 3-position | High regioselectivity, >85% yield |

| 2. Etherification | Cyclopropyl bromide, K2CO3, acetone, reflux | Conversion of 5-hydroxy to 5-cyclopropoxy | 75-90% yield, confirmed by NMR |

| 3. Lithiation | n-Butyllithium, THF, -70°C to -60°C | Generate 3-lithiated intermediate | >95% conversion by quenching test |

| 4. Boronation | Trimethyl borate, -70°C to room temp | Formation of boronate ester | >90% yield |

| 5. Hydrolysis | Aqueous HCl, pH ~2 | Conversion to boronic acid | Purity >98% by HNMR, mp ~90-95°C |

Detailed Research Findings and Data

Low-Temperature Lithiation and Boronation

Lithium-halogen exchange at low temperature (-70°C to -60°C) ensures regioselective lithiation at the 3-position without affecting the cyclopropoxy substituent.

Boronation with trimethyl borate proceeds smoothly, and subsequent acidic hydrolysis yields the boronic acid with high purity (>98% by proton NMR).

The melting point of the final compound is typically in the range of 90–95°C, consistent with literature values for similar boronic acids.

Industrial Scale Considerations

The described method is scalable, employing common solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran and reagents like n-butyllithium and trimethyl borate.

Avoidance of highly toxic reagents (e.g., mercury salts) and mild reaction conditions make this process suitable for industrial synthesis.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Lithiation/Boronation | Halogenated pyridine → lithiation → boronation | High regioselectivity, high purity | Requires low temperature, air/moisture sensitive |

| Transition Metal-Catalyzed Borylation | Direct C–H borylation with Pd or Ir catalysts | Avoids pre-functionalization | Catalyst cost, possible cyclopropoxy sensitivity |

| Pre-installation of Cyclopropoxy | Etherification before boronation | Protects sensitive group | Additional synthetic step |

| Post-installation of Cyclopropoxy | Etherification after boronation | Potential for simplified boronation | Risk of boronic acid degradation |

Summary and Recommendations

The preparation of (5-Cyclopropoxypyridin-3-yl)boronic acid is best achieved via a multi-step sequence beginning with the halogenation of a pyridine precursor, followed by cyclopropoxy ether formation, lithiation at the 3-position under low temperature, boronation with trialkyl borate, and final acidic hydrolysis. This route provides high regioselectivity, excellent purity, and is amenable to scale-up.

Transition metal-catalyzed borylation offers a modern alternative but requires careful optimization to protect the cyclopropoxy group.

化学反应分析

Suzuki-Miyaura Cross-Coupling

Boronic acids participate in Suzuki-Miyaura reactions to form carbon-carbon bonds. For (5-Cyclopropoxypyridin-3-yl)boronic acid:

-

Mechanism : The boronic acid undergoes transmetallation with a palladium catalyst, followed by oxidative addition with an aryl halide. Reductive elimination forms the biaryl product .

-

Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base: K₂CO₃ or Na₂CO₃.

-

Solvent: THF, dioxane, or DMSO.

-

-

Example : Coupling with bromobenzene would yield a biphenyl derivative with the cyclopropoxy-pyridine moiety.

| Reaction Type | Products | Reagents/Conditions |

|---|---|---|

| Suzuki-Miyaura | Biaryl compounds | Pd catalyst, base, aryl halide |

Oxidation Reactions

Boronic acids can be oxidized to phenols under acidic or basic conditions:

-

Mechanism : Oxidation of the -B(OH)₂ group to -OH.

-

Conditions : H₂O₂, peracids, or other oxidizing agents.

-

Product : 5-Cyclopropoxypyridin-3-ol.

Substitution Reactions

The cyclopropoxy group may undergo nucleophilic substitution:

-

Conditions : Acidic or basic environments (e.g., HCl, NaOH).

-

Product : Derivatives with alternative substituents (e.g., methoxy, hydroxyl).

Boronate Ester Formation

Boronic acids can transiently form boronate esters with diols (e.g., sialic acid derivatives) :

This property is critical in medicinal applications, such as targeting sialic acid-rich cancer cells .

Stability and Reactivity

-

Metallo-Organic Interactions : Boronic acids coordinate with transition metals (e.g., Ir, Pd), enabling catalytic cycles .

-

pH Sensitivity : Reactivity often increases under acidic conditions due to enhanced Lewis acidity of boron .

Medicinal Chemistry

-

Enzyme Inhibition : Boronic acids interact with hydroxyl groups in enzymes (e.g., β-lactamases), inhibiting activity.

-

Diagnostic Agents : Fluorescent boronic acids can detect sialic acid in tumors .

Material Science

-

Polymer Synthesis : Boronic acids serve as monomers in cross-linked polymers for sensing or drug delivery.

Structural Features

| Feature | Description |

|---|---|

| Boronic acid group | -B(OH)₂ at position 3 |

| Cyclopropoxy group | O-cyclopropyl at position 5 |

| Molecular Weight | Similar to analogs (~160–180 g/mol) |

科学研究应用

(5-Cyclopropoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the design of boron-containing drugs that target specific enzymes or receptors.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

作用机制

The mechanism of action of (5-Cyclopropoxypyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and therapeutic effects .

相似化合物的比较

Table 1: Structural Comparison of Pyridin-3-yl Boronic Acid Derivatives

| Compound Name | Substituent at 5-Position | Key Structural Features |

|---|---|---|

| This compound | Cyclopropoxy | Strained alkoxy group, moderate steric bulk |

| 5-Chloro-2-fluoropyridin-3-ylboronic acid | Chloro, Fluoro | Electron-withdrawing halogens |

| (6-Ethoxypyridin-3-yl)boronic acid | Ethoxy | Linear alkoxy group, lower steric hindrance |

| 5-Phenylpyridin-3-ylboronic acid | Phenyl | Aromatic, lipophilic substituent |

| (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid | Propynyl | Alkyne group, high electron-withdrawing |

Key Observations :

- Cyclopropoxy vs.

- Electron Effects : Halogen substituents (e.g., chloro, fluoro) increase electron-withdrawing effects, lowering pKa compared to alkoxy groups .

Acidity (pKa) and Binding Affinity

The pKa of boronic acids determines their reactivity and suitability for physiological applications. Evidence suggests that substituents on the pyridine ring significantly influence acidity:

Table 2: Comparative pKa and Binding Properties

| Compound Name | Inferred pKa* | Binding Affinity (Relative) | Key Applications |

|---|---|---|---|

| This compound | ~7.5 | High | Potential enzyme inhibition |

| 3-AcPBA (Control) | ~8.8 | Low | Glucose sensing |

| 4-MCPBA (Control) | ~9.2 | Moderate | Materials science |

| Phenanthren-9-yl boronic acid | ~7.0 | High | Anticancer (IC50: 0.225 µM) |

Key Findings :

- The cyclopropoxy group likely lowers pKa compared to unsubstituted phenylboronic acids (~8.7) due to its electron-withdrawing nature, enhancing reactivity at physiological pH .

Limitations and Challenges

- Solubility : Bulky substituents (e.g., propynyl, phenyl) may reduce aqueous solubility, as seen with pyren-1-yl boronic acid . Cyclopropoxy’s balance of hydrophobicity and steric effects requires empirical validation.

- Synthesis Complexity : Cyclopropoxy-substituted boronic acids may face synthetic challenges due to the strained ring, unlike ethoxy or chloro derivatives .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Cyclopropoxypyridin-3-yl)boronic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of pyridine-derived boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pyridine precursors. For cyclopropoxy-substituted derivatives, protecting-group strategies may be required to prevent ring-opening of the cyclopropane under basic conditions. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (60–100°C), and solvent polarity (THF/H₂O mixtures). Post-synthesis purification via HPLC with C18 columns and acetonitrile/water gradients is recommended to isolate the product from byproducts like unreacted boronic esters .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : Confirm substitution patterns (e.g., cyclopropoxy group at C5 via ¹H-NMR coupling constants).

- LC-MS/MS : Detect trace impurities (e.g., residual boronic esters or deprotected intermediates) with MRM mode for high sensitivity (LOQ <1 ppm). Mobile phases like 0.1% formic acid in water/acetonitrile enhance ionization .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen; decomposition temperatures >200°C suggest suitability for high-temperature applications .

Advanced Research Questions

Q. How does the cyclopropoxy group influence the diol-binding affinity of this compound in glycoprotein interaction studies?

- Methodological Answer : The cyclopropoxy group’s steric bulk may reduce non-specific binding compared to smaller substituents (e.g., methoxy). To evaluate:

Immobilize the compound on carboxymethyl dextran surfaces (e.g., SPR chips).

Test binding kinetics with glycoproteins (e.g., RNase B) in pH 8.5 borate buffer to enhance selectivity.

Compare dissociation constants (Kd) with control boronic acids (e.g., 3-methoxypyridinyl derivatives). Reduced Kd values indicate stronger diol interactions .

Q. What strategies mitigate interference from non-glycosylated proteins in boronic acid-based glycoprotein assays?

- Methodological Answer :

- Buffer Optimization : Use high-pH buffers (pH 9–10) to weaken electrostatic interactions with non-glycosylated proteins.

- Surface Blocking : Pre-treat SPR chips with BSA or casein to minimize hydrophobic adsorption.

- Competitive Elution : Introduce free sorbitol (0.5–1 M) to displace weakly bound proteins without disrupting boronate-diol complexes .

Q. How can computational methods guide the design of this compound derivatives for covalent drug targeting?

- Methodological Answer :

Perform molecular docking (e.g., AutoDock Vina) to identify covalent binding sites (e.g., proteasome’s threonine residues).

Use density functional theory (DFT) to calculate the electrophilicity of the boron center; higher electrophilicity correlates with stronger covalent inhibition.

Validate predictions with enzymatic assays (e.g., proteasome inhibition IC50) and co-crystallization studies .

Q. What analytical challenges arise in quantifying trace impurities of this compound in drug substrates, and how are they resolved?

- Methodological Answer :

- Challenge : Boronic acids form adducts with residual diols in LC-MS systems, causing signal suppression.

- Solution :

- Derivatize with 2-mercaptoethanol to stabilize the boron center.

- Use a triple quadrupole MS in MRM mode (e.g., transition m/z 210→152 for the parent ion) with a 95:5 water/methanol mobile phase containing 0.01% ammonium hydroxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。